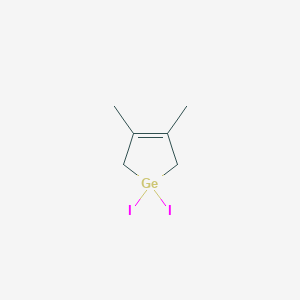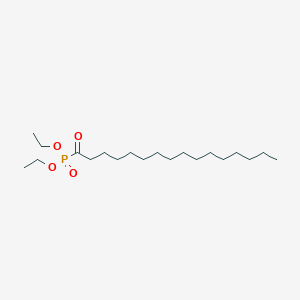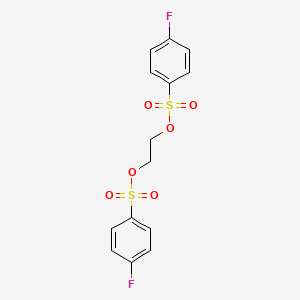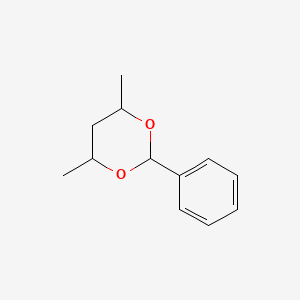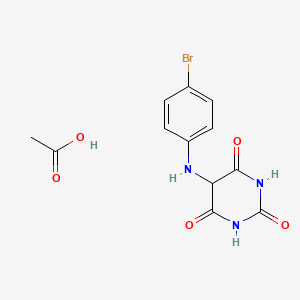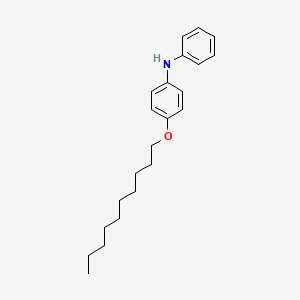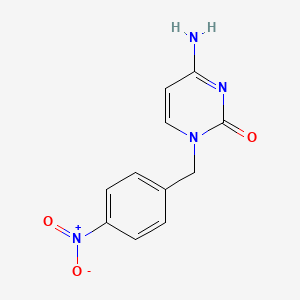
4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position and a nitrobenzyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzyl chloride and 2-amino-4-chloropyrimidine.
Nucleophilic Substitution: The 4-nitrobenzyl chloride undergoes a nucleophilic substitution reaction with 2-amino-4-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 4-Amino-1-(4-aminobenzyl)pyrimidin-2(1h)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-benzylpyrimidin-2(1h)-one: Lacks the nitro group, which may affect its reactivity and biological activity.
4-Amino-1-(4-methylbenzyl)pyrimidin-2(1h)-one: Contains a methyl group instead of a nitro group, which can influence its chemical properties and applications.
Uniqueness
4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one is unique due to the presence of both an amino group and a nitrobenzyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Propiedades
Número CAS |
10553-83-0 |
|---|---|
Fórmula molecular |
C11H10N4O3 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
4-amino-1-[(4-nitrophenyl)methyl]pyrimidin-2-one |
InChI |
InChI=1S/C11H10N4O3/c12-10-5-6-14(11(16)13-10)7-8-1-3-9(4-2-8)15(17)18/h1-6H,7H2,(H2,12,13,16) |
Clave InChI |
BOVWZBOZNQJSQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=CC(=NC2=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


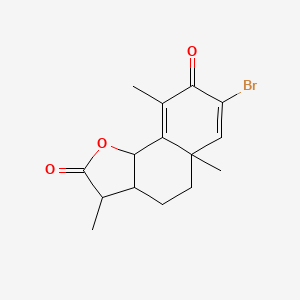
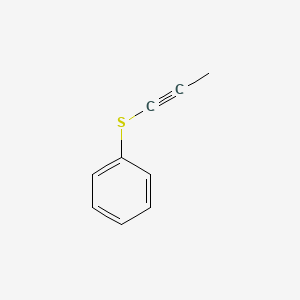
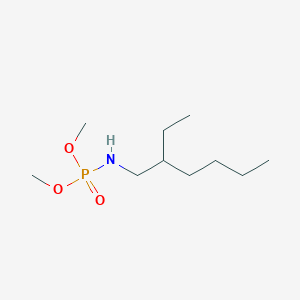
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
